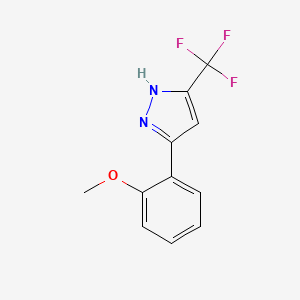

Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

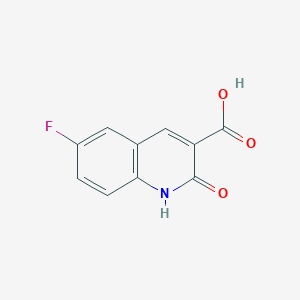

Adenosine 3′,5′-cyclic monophosphate sodium salt monohydrate is a naturally-occurring activator of PKA (cAMP-dependent protein kinase A). Cyclic-AMP is an important second messenger that is linked in many systems to neurotransmitter- or hormone-induced receptor stimulation .

Synthesis Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium (cAMPNa· n H 2 O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures, their humidity sensibility, the transformation behaviors mediated by humidity, and the relationship between crystal water behaviors and specific structures .Molecular Structure Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium were found to have major differences in crystal morphologies, molecular conformation, bonding profiles, and crystal water distribution in the lattices of different hydrates .Chemical Reactions Analysis

The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice despite the relation to the interaction of water molecules with sodium ions and cAMP anions. The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .Physical and Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates. The hydrates of these compounds tend to be more stable than their anhydrous form. Nucleotides contain many hydroxyl groups and dissociation sites, which provide recognition and binding sites with water molecules .Applications De Recherche Scientifique

Role in Cellular Signaling and Therapeutic Potential

Adenosine and its related compounds, including cAMP, are central to cellular signaling pathways that regulate numerous bodily functions. cAMP acts as a second messenger in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. It is involved in the regulation of gene expression, cell proliferation, and apoptosis, demonstrating its widespread impact on cellular physiology and pathology.

Research highlights the therapeutic potential of targeting adenosine and cAMP pathways in various diseases. For instance, phosphodiesterase inhibitors, which prevent the degradation of cAMP, show promise in treating neurodegenerative diseases by enhancing cAMP levels and thereby supporting neuronal function and survival (Ribaudo et al., 2020).

Impact on Inflammatory and Cardiovascular Diseases

The modulation of adenosine levels and signaling pathways has been implicated in the management of inflammatory and cardiovascular diseases. Adenosine deaminase inhibitors, for example, are explored for their potential in cardiovascular pathologies, highlighting the role of adenosine in protecting against endothelial dysfunction and vascular inflammation (Kutryb-Zajac et al., 2020).

Contributions to Neurology and Psychiatry

Further, adenosine's influence extends to neurological and psychiatric disorders. Alterations in purinergic signaling, which includes adenosine receptors, have been linked to mood disorders, suggesting that modulating this pathway could offer new therapeutic avenues for treating conditions like depression and bipolar disorder (Ortiz et al., 2015).

Regenerative Medicine and Tissue Repair

In the context of regenerative medicine, compounds like polydeoxyribonucleotides (PDRNs), which are derived from or related to adenosine and its phosphorylated derivatives, have shown efficacy in skin and musculoskeletal tissue regeneration, underscoring the versatile applications of adenosine-related molecules in promoting tissue repair and regeneration (Veronesi et al., 2016).

Mécanisme D'action

Safety and Hazards

Adenosine, 2’-deoxy-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt may form combustible dust concentrations in air and causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Propriétés

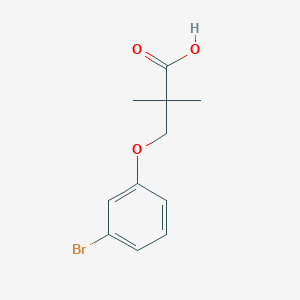

| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt involves the conversion of adenosine to the cyclic 3',5'-(hydrogen phosphate) derivative, followed by the introduction of a sodium ion to form the monosodium salt.", "Starting Materials": [ "Adenosine", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Chloroacetic acid", "Triethylamine" ], "Reaction": [ "Adenosine is reacted with phosphoric acid and chloroacetic acid in methanol to form the cyclic 3',5'-(hydrogen phosphate) derivative.", "The cyclic 3',5'-(hydrogen phosphate) derivative is then treated with sodium hydroxide to introduce a sodium ion and form the monosodium salt.", "Triethylamine is used as a base in both reactions to facilitate the formation of the desired product." ] } | |

Numéro CAS |

93839-95-3 |

Formule moléculaire |

C10H12N5NaO5P |

Poids moléculaire |

336.20 g/mol |

Nom IUPAC |

sodium;9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |

InChI |

InChI=1S/C10H12N5O5P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5;/h3-7H,1-2H2,(H,16,17)(H2,11,12,13);/t5-,6+,7+;/m0./s1 |

Clé InChI |

NWRDTLUKEJNROD-VWZUFWLJSA-N |

SMILES isomérique |

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na] |

SMILES |

C1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |

SMILES canonique |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)